4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)oxazol-5-amine
Description
This compound is a substituted oxazole derivative featuring a 4-fluorophenylsulfonyl group at position 4, a 4-methoxyphenyl group at position 2, and a 2-methoxyethylamine substituent at position 5 of the oxazole core. Its molecular formula is C₁₉H₁₈FN₂O₅S, with an average molecular weight of 418.42 g/mol. The 2-methoxyethylamine group contributes to solubility, while the 4-methoxyphenyl substituent may influence π-π stacking interactions in biological targets. Structural analogs and their comparative properties are discussed below.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(2-methoxyethyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S/c1-25-12-11-21-18-19(28(23,24)16-9-5-14(20)6-10-16)22-17(27-18)13-3-7-15(26-2)8-4-13/h3-10,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKYKJVCVHADRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)oxazol-5-amine , also known by its IUPAC name, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 399.4 g/mol. The chemical structure includes a fluorophenyl group, a methoxyethyl chain, and an oxazole ring, which are critical for its biological interactions.
Chemical Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may interact with various biological pathways, primarily through inhibition of specific enzymes and receptors involved in inflammatory processes and cell signaling.
- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-1, which plays a significant role in the biosynthesis of prostaglandins involved in inflammation .
- Inhibition of MAPK Pathways : It may also influence mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses to stress and inflammation .
- Dopamine Transporter Interaction : Some derivatives related to this compound have been studied for their binding affinity to dopamine transporters (DAT), suggesting potential applications in treating psychostimulant abuse .
Study 1: Anti-inflammatory Effects
A study conducted on a series of oxazole derivatives demonstrated that compounds similar to This compound exhibited significant anti-inflammatory effects by selectively inhibiting COX-1 over COX-2. This selectivity is crucial as it may reduce the side effects associated with non-selective COX inhibitors .
Study 2: Pharmacological Profiling
In pharmacological profiling studies, the compound was evaluated for its efficacy in reducing tumor necrosis factor alpha (TNFα) release in various preclinical models. The results indicated a dose-dependent response, showcasing its potential as an anti-inflammatory agent .
Study 3: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the oxazole ring significantly affected the biological activity of related compounds. For instance, variations in substituents on the phenyl rings led to changes in potency against DAT and COX enzymes .
Biological Activity Summary
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Selective COX-1 inhibition |
| Study 2 | TNFα Inhibition | Dose-dependent response observed |
| Study 3 | DAT Binding Affinity | Modifications enhanced potency |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| IC50 (COX-1) | Varies by derivative |
| IC50 (DAT) | Varies by derivative |
| Half-life | Not specified |
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in sulfonyl substituents, heterocyclic cores, and amine side chains. Key comparisons include:
Key Observations
Sulfonyl Group Effects: Fluoro vs. Chloro: The target’s 4-fluorophenylsulfonyl group (vs. chloro in ) offers superior electronic effects (higher electronegativity) and metabolic stability, as fluorine resists oxidative degradation better than chlorine . Mono- vs.
Heterocyclic Core :
- Oxazole vs. Thiazole/Imidazole : The oxazole core (target) has lower basicity than thiazole () or imidazole (), which may reduce off-target interactions with cationic binding pockets.
- Oxadiazole Derivatives : Oxadiazole-containing analogs () exhibit higher metabolic resistance but may lack the oxazole’s balance of solubility and target affinity.
Amine Substituents: 2-Methoxyethylamine (target): Enhances water solubility compared to aryl amines (e.g., 4-fluorophenylamine in ). Morpholinopropylamine (): Incorporation of morpholine () improves bioavailability but introduces a larger, more flexible side chain.
Characterization Data :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 4-((4-fluorophenyl)sulfonyl)-N-(2-methoxyethyl)-2-(4-methoxyphenyl)oxazol-5-amine?
- Methodology : The compound's core oxazole ring can be constructed via cyclization of precursor intermediates. For example, substituted benzoic acid hydrazides (or analogous precursors) can undergo cyclization using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in the synthesis of structurally related oxadiazoles and pyrazoles . Optimize reaction conditions (solvent, temperature, catalyst) to enhance yield. Confirm intermediate purity via TLC or HPLC before proceeding to sulfonation and methoxyethylamine coupling steps.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- Spectroscopy : Use IR to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxazole (C=N, ~1650 cm⁻¹) functional groups. ¹H/¹³C NMR resolves methoxy (δ ~3.3–3.8 ppm for OCH₃) and fluorophenyl (δ ~7.0–7.5 ppm) substituents .
- Mass Spectrometry : High-resolution MS (e.g., Orbitrap) confirms molecular weight (e.g., C₁₉H₁₈FN₂O₅S: theoretical [M+H]+ 429.09) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in solvents like DCM/hexane. Analyze bond lengths/angles (e.g., oxazole C–N: ~1.30 Å; sulfonyl S–O: ~1.43 Å) .
Q. How should initial bioactivity screening be designed for this compound?
- Methodology : Prioritize assays based on structural analogs. For example, oxazole derivatives with sulfonyl groups often exhibit antimicrobial or kinase-inhibitory activity. Use:
- Antibacterial : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Test against kinases (e.g., p38 MAPK) using fluorescence-based ATP competition assays. Compare IC₅₀ values with control inhibitors .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?
- Methodology :
- Solubility/Permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake. Poor solubility (logP >5) may require formulation with DMSO/PEG .
- Metabolic Stability : Use liver microsomes (e.g., human/rat) to identify rapid degradation. Introduce stabilizing substituents (e.g., fluorination at meta positions) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. What structural modifications enhance target selectivity in SAR studies?
- Methodology :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electron density and binding affinity. For example, fluorophenyl analogs show improved kinase selectivity due to hydrophobic interactions .
- Scaffold Hopping : Replace the oxazole core with isosteres (e.g., thiazole, imidazole) and compare activity. Thiazole derivatives often exhibit enhanced metabolic stability .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., using AutoDock Vina) to predict binding poses and guide rational design .
Q. How do crystallographic data and computational modeling align in explaining conformational stability?
- Methodology :
- X-ray vs. DFT : Compare experimental bond lengths/angles (from crystallography) with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å suggest lattice packing effects or solvent interactions .
- Torsional Analysis : Evaluate rotational barriers of the methoxyethylamine side chain using Gaussian08. High barriers (>5 kcal/mol) indicate restricted conformations favoring bioactive poses .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar oxazole derivatives?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time .
- Byproduct Identification : Perform LC-MS/MS to detect side products (e.g., over-sulfonated derivatives) and adjust stoichiometry .
- Scale-Up Challenges : Pilot small-scale reactions (1–10 mmol) before transitioning to larger batches. Use flow chemistry to improve heat/mass transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
